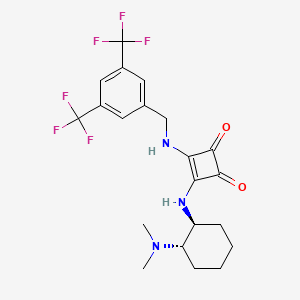
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions using appropriate amines.
Addition of Trifluoromethyl Groups: Trifluoromethyl groups are added via electrophilic fluorination reactions using reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming corresponding oxides.
Reduction: Reduction reactions can target the cyclobutene ring, leading to ring-opening or hydrogenation.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials. Its unique chemical properties can contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance binding affinity and selectivity, while the amino groups can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-((3,5-Difluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(methylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- **3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
Uniqueness
The presence of both trifluoromethyl and dimethylamino groups in 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione imparts unique chemical properties. These groups enhance the compound’s stability, bioavailability, and reactivity, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C21H23F6N3O2 |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C21H23F6N3O2/c1-30(2)15-6-4-3-5-14(15)29-17-16(18(31)19(17)32)28-10-11-7-12(20(22,23)24)9-13(8-11)21(25,26)27/h7-9,14-15,28-29H,3-6,10H2,1-2H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
QUEMAAMAMUFDGW-GJZGRUSLSA-N |
Isomerische SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


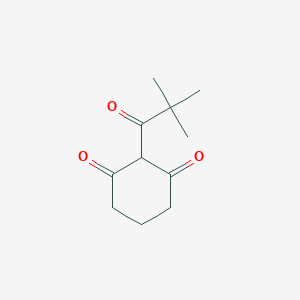

![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
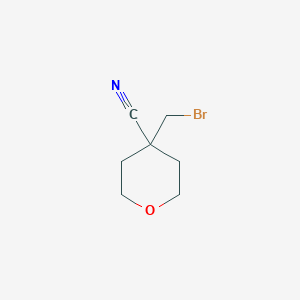
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)

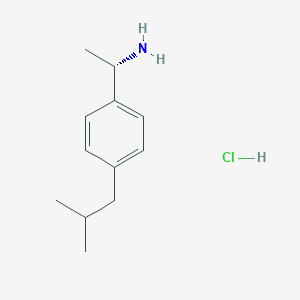

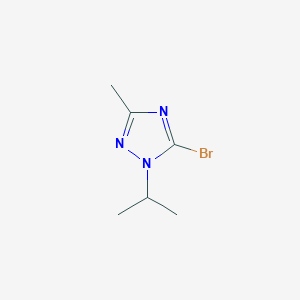
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)

